2,4,5-Trichloro-6-ethylpyrimidine

Description

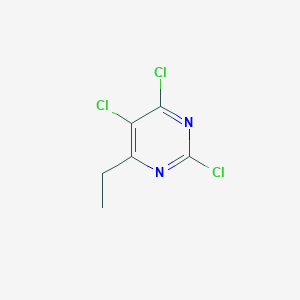

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichloro-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMHFOVFWWAYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289017 | |

| Record name | 2,4,5-trichloro-6-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6585-48-4 | |

| Record name | NSC58573 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-trichloro-6-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichloro-6-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,5 Trichloro 6 Ethylpyrimidine

Vibrational Spectroscopy Applications for Molecular Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 2,4,5-Trichloro-6-ethylpyrimidine.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of various functional groups. For this compound, the FT-IR spectrum is expected to be characterized by several key absorption bands.

The pyrimidine (B1678525) ring itself will exhibit a series of complex ring stretching and bending vibrations. The C-N and C=N stretching vibrations within the heterocyclic ring typically appear in the 1600-1400 cm⁻¹ region. The presence of an ethyl group will be confirmed by characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2960-2850 cm⁻¹ range, while their bending vibrations will be observed around 1460 cm⁻¹ and 1380 cm⁻¹.

A crucial aspect of the FT-IR spectrum for this compound is the presence of multiple carbon-chlorine (C-Cl) bonds. The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ region. The exact positions of these bands can be influenced by the electronic environment of the pyrimidine ring and the presence of multiple chlorine atoms.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2975 - 2950 | Medium | Asymmetric C-H stretch (CH₃) |

| 2940 - 2915 | Medium | Asymmetric C-H stretch (CH₂) |

| 2880 - 2860 | Medium | Symmetric C-H stretch (CH₃) |

| 2865 - 2845 | Medium | Symmetric C-H stretch (CH₂) |

| 1580 - 1540 | Strong | C=N/C=C ring stretching |

| 1470 - 1440 | Medium | C-H bending (CH₂) |

| 1385 - 1375 | Medium | C-H bending (CH₃) |

| 1200 - 1000 | Medium-Strong | C-N stretching |

| 800 - 600 | Strong | C-Cl stretching |

Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. While C-Cl bonds can be observed in both, they often give rise to strong, sharp bands in the Raman spectrum, aiding in their definitive assignment. The symmetric vibrations of the pyrimidine ring are also typically more intense in the Raman spectrum compared to their FT-IR counterparts. The C-C stretching of the ethyl group would also be readily observable. This technique is particularly useful for studying the skeletal vibrations of the pyrimidine ring and the attached substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing clear information about the ethyl group. The protons of the ethyl group will give rise to two distinct signals due to their different chemical environments.

The methylene protons (-CH₂-) adjacent to the pyrimidine ring will be deshielded due to the electron-withdrawing nature of the aromatic, halogenated ring. This will result in a quartet in the downfield region of the spectrum, typically around δ 2.8-3.2 ppm. The multiplicity (quartet) arises from the coupling with the three adjacent methyl protons (n+1 rule, where n=3).

The methyl protons (-CH₃) of the ethyl group are further away from the ring and will therefore be more shielded, appearing as a triplet in the upfield region, likely around δ 1.2-1.5 ppm. The triplet multiplicity is due to coupling with the two adjacent methylene protons (n+1 rule, where n=2). The integration of these signals would confirm a 2:3 ratio, consistent with an ethyl group.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.9 | Quartet | 2H | -CH₂- |

| ~ 1.3 | Triplet | 3H | -CH₃ |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the four carbons of the pyrimidine ring and the two carbons of the ethyl group.

The carbons of the pyrimidine ring will appear in the downfield region of the spectrum (typically δ 150-170 ppm) due to the presence of electronegative nitrogen and chlorine atoms. The exact chemical shifts of C2, C4, C5, and C6 will be influenced by the specific arrangement of the chlorine substituents. The carbons directly bonded to chlorine (C2, C4, C5) will be significantly deshielded.

The carbons of the ethyl group will appear in the upfield region. The methylene carbon (-CH₂-) will be observed at a higher chemical shift (around δ 25-35 ppm) compared to the methyl carbon (-CH₃) (around δ 10-15 ppm) due to its proximity to the electron-withdrawing pyrimidine ring.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 170 | C2, C4, C6 (Pyrimidine ring) |

| ~ 150 - 160 | C5 (Pyrimidine ring) |

| ~ 25 - 35 | -CH₂- |

| ~ 10 - 15 | -CH₃ |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their scalar coupling and thus their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to its directly attached carbon atom. It would show a correlation between the methylene proton signal and the methylene carbon signal, and a correlation between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for establishing the connection between the ethyl group and the pyrimidine ring. It would reveal correlations between the methylene protons and the adjacent ring carbons (C5 and C6), as well as the methyl protons and C6, providing definitive proof of the substitution pattern.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved, corroborating the data obtained from vibrational spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, mass spectrometry confirms its elemental composition and provides clues about its stability and the connectivity of its atoms.

The molecular formula of this compound is C₆H₅Cl₃N₂. This composition gives it a calculated monoisotopic mass of 209.95183 Da. High-resolution mass spectrometry (HRMS) can verify this exact mass, confirming the compound's identity. The presence of three chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), leading to a predictable series of peaks for the molecular ion (M) and its isotopologues (M+2, M+4, M+6), with diminishing intensities.

While detailed experimental fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the structure of halogenated pyrimidines. The fragmentation process in pyrimidine derivatives is often initiated by the loss of side-chain groups followed by the cleavage of the pyrimidine ring itself. Common fragmentation pathways would likely involve the loss of the ethyl group (-C₂H₅) or a chlorine radical (-Cl). Subsequent fragmentations could include the sequential loss of the remaining chlorine atoms and the expulsion of small molecules like HCN.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to provide further structural confirmation.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 210.95911 | 134.9 |

| [M+Na]⁺ | 232.94105 | 146.9 |

| [M-H]⁻ | 208.94455 | 134.4 |

| [M+NH₄]⁺ | 227.98565 | 152.8 |

| [M+K]⁺ | 248.91499 | 141.6 |

| [M]⁺ | 209.95128 | 138.0 |

X-ray Diffraction for Solid-State Structure Determination

As of now, specific single-crystal X-ray diffraction data for this compound is not available in publicly accessible crystallographic databases. However, such an analysis would be invaluable for a complete structural elucidation. If a suitable single crystal were grown, X-ray diffraction would reveal the crystal system, space group, and unit cell dimensions. For instance, studies on similar substituted pyrimidines have revealed detailed conformational features, such as the planarity of the pyrimidine ring and the orientation of its substituents. A study on a related compound, ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, showed a flattened envelope conformation for the dihydropyrimidine (B8664642) ring.

Furthermore, X-ray diffraction analysis would uncover intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the crystal lattice. These interactions are fundamental to understanding the physical properties of the compound, including its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The pyrimidine ring is an aromatic heterocycle, and its derivatives typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.

Specific experimental UV-Vis spectral data for this compound is not readily found in the literature. However, the expected spectral characteristics can be inferred from related compounds. The pyrimidine ring itself has π → π* transitions at higher energies (shorter wavelengths) and a lower energy (longer wavelength) n → π* transition arising from the non-bonding electrons on the nitrogen atoms.

The substituents on the pyrimidine ring—three chlorine atoms and an ethyl group—will influence the position and intensity of these absorption bands. The chlorine atoms, being electron-withdrawing and also possessing non-bonding electrons, can cause a bathochromic shift (to longer wavelengths) of the absorption maxima. The ethyl group, being weakly electron-donating, would have a smaller effect. Studies on 2,4,6-trichloropyrimidine (B138864) have identified two π-π* transition systems in its vapor absorption spectrum. It is expected that this compound would also display distinct n → π* and π → π* absorption bands, the precise wavelengths of which would need to be determined experimentally in various solvents to fully characterize its optical properties.

Computational and Theoretical Chemistry Studies of 2,4,5 Trichloro 6 Ethylpyrimidine

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is frequently employed to predict molecular properties such as geometry, electronic distribution, and vibrational frequencies.

A foundational step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process identifies the lowest energy conformation of the molecule.

A comprehensive search of scientific literature reveals a lack of specific studies focused on the DFT-optimized molecular geometry or conformational analysis of 2,4,5-Trichloro-6-ethylpyrimidine. While databases like PubChem provide a 2D structure and a predicted InChI key for the compound, detailed computational reports on its bond lengths, bond angles, and dihedral angles resulting from DFT calculations are not publicly available. uni.lu

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. nih.govnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

No dedicated research articles or datasets detailing the HOMO-LUMO energies, energy gap, or charge distribution for this compound, as determined by DFT calculations, were found in the reviewed literature. Such studies would be valuable for predicting the sites of electrophilic and nucleophilic attack and understanding the molecule's electronic transitions.

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. scirp.orgmdpi.com By calculating the harmonic frequencies, researchers can assign specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the compound. nih.gov

Despite the utility of this method, there are no published studies presenting the calculated vibrational frequencies or a spectroscopic correlation for this compound. While studies on similar molecules like 2,4,6-trichloropyrimidine (B138864) exist, this specific data for the title compound remains unavailable. ias.ac.in

Computational methods can also be used to calculate key thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability of a molecule and its behavior in chemical reactions.

A thorough literature search did not yield any studies that report on the computationally derived thermodynamic parameters or a detailed molecular stability analysis for this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and intramolecular interactions, such as hyperconjugation and hydrogen bonding. wikipedia.orgnih.gov It provides a detailed picture of the bonding within a molecule, going beyond the simple Lewis structure model. wisc.edu

There are no specific NBO analysis studies available in the scientific literature for this compound. Such an analysis would clarify the nature of the bonding and the extent of electronic delocalization within the substituted pyrimidine (B1678525) ring.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with other molecules or their environment. nih.govyoutube.com This method is particularly useful for understanding how a molecule might behave in a biological system or in solution. genominfo.orgnih.gov

No published research could be located that has employed molecular dynamics simulations to investigate the conformational dynamics or intermolecular interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.commdpi.com For derivatives of this compound, QSAR models could be developed to predict their potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects, which are common for pyrimidine derivatives. nih.govmdpi.comnih.gov

The development of a QSAR model for this compound derivatives would typically involve the following steps:

Data Set Selection: A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values) would be required.

Molecular Descriptor Calculation: A variety of molecular descriptors would be calculated for each derivative. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Geometrical properties, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), polarizability, dipole moment.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques. researchpublish.com

Illustrative Data Table for a Hypothetical QSAR Study of Pyrimidine Derivatives:

| Compound | Biological Activity (pIC₅₀) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| Derivative 1 | 6.5 | 3.2 | 250.1 | 2.1 |

| Derivative 2 | 7.1 | 3.8 | 265.2 | 2.5 |

| Derivative 3 | 5.9 | 2.9 | 240.0 | 1.9 |

| Derivative 4 | 7.5 | 4.1 | 280.3 | 2.8 |

Note: This table is for illustrative purposes and does not represent actual data for this compound derivatives.

The insights gained from such a QSAR model could guide the synthesis of new derivatives of this compound with enhanced biological activity.

Predictive Modeling for Chemical Reactivity and Reaction Mechanisms

Predictive modeling in computational chemistry can be a powerful tool to understand the chemical reactivity and reaction mechanisms of this compound. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.netjchemrev.com

For this compound, computational models could predict:

Sites of Reactivity: The presence of three chlorine atoms and the pyrimidine ring makes the molecule susceptible to nucleophilic substitution reactions. researchgate.net Computational models can determine the most likely sites for nucleophilic attack by calculating atomic charges, frontier molecular orbitals (HOMO and LUMO), and Fukui functions.

Reaction Pathways and Transition States: The mechanism of a chemical reaction, such as the substitution of a chlorine atom by a nucleophile, can be elucidated by mapping the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and transition states.

Reaction Kinetics: The activation energy (energy barrier) for a reaction can be calculated, providing an estimate of the reaction rate. This information is crucial for optimizing reaction conditions in a laboratory setting.

Illustrative Data Table for a Hypothetical DFT Study on the Reactivity of a Chloropyrimidine:

| Position of Chlorine Atom | Mulliken Atomic Charge | Fukui Function (f-) for Nucleophilic Attack | Calculated Activation Energy for Substitution (kcal/mol) |

| C2 | +0.35 | 0.18 | 25.4 |

| C4 | +0.42 | 0.25 | 22.1 |

| C5 | -0.15 | 0.05 | 35.8 |

| C6 | +0.38 | 0.21 | 24.2 |

Note: This table is for illustrative purposes and does not represent actual data for this compound. The values are hypothetical and intended to demonstrate the type of data generated from such studies.

These predictive models provide valuable insights into the chemical behavior of this compound, aiding in the design of synthetic routes and the prediction of potential reaction products.

Investigation of Biological Activities and Mechanistic Pathways of 2,4,5 Trichloro 6 Ethylpyrimidine Derivatives Preclinical Focus

Pyrimidine (B1678525) Derivatives as Scaffolds in Contemporary Medicinal Chemistry

The pyrimidine ring system is a vital heterocyclic motif found in numerous biologically significant molecules, including nucleic acids and various vitamins. wisdomlib.org This inherent biological relevance has spurred the exploration of synthetic pyrimidine derivatives as "privileged structures" in drug design. mdpi.com These scaffolds offer a versatile platform for structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. rsc.org The adaptability of the pyrimidine core allows for the development of compounds with diverse biological activities, ranging from antimicrobial to anticancer and anti-inflammatory properties. wisdomlib.orgrsc.org

The strategic fusion of the pyrimidine nucleus with other heterocyclic rings, such as triazoles or imidazoles, has proven to be a fruitful approach in generating novel compounds with enhanced biological profiles. rsc.orgmdpi.com This modular approach allows medicinal chemists to systematically investigate structure-activity relationships (SAR), leading to the identification of potent and selective drug candidates. rsc.org The continuous exploration of pyrimidine derivatives underscores their enduring importance in the landscape of modern drug discovery. wisdomlib.org

Antimicrobial Activities and Mechanisms

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area, exhibiting a range of antimicrobial activities.

Antibacterial and Antifungal Properties

Certain pyrimidine derivatives have demonstrated notable in vitro antibacterial and antifungal activities. For instance, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity comparable to the standard drug ampicillin. nih.govsigmaaldrich.comsigmaaldrich.com Similarly, antifungal properties have been observed, with some derivatives showing results comparable to fluconazole. nih.gov The antimicrobial potential of pyrimidine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Type | Test Organism | Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | Gram-positive bacteria | Comparable to ampicillin | nih.govsigmaaldrich.comsigmaaldrich.com |

| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | Gram-negative bacteria | Comparable to ampicillin | nih.govsigmaaldrich.comsigmaaldrich.com |

| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | Fungi | Comparable to fluconazole | nih.gov |

| Triazolo[4,3-a]pyrazine Derivatives | S. aureus | Moderate to good | mdpi.com |

| Triazolo[4,3-a]pyrazine Derivatives | E. coli | Moderate to good | mdpi.com |

Antiviral Applications (e.g., HIV-1 NNRTIs) and Target Interactions

The versatility of the pyrimidine scaffold extends to antiviral applications. While specific data on 2,4,5-Trichloro-6-ethylpyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) is limited in the provided search results, the broader class of pyrimidine derivatives has been investigated for antiviral properties. wisdomlib.org The mechanism of action for such compounds typically involves the inhibition of viral enzymes essential for replication.

Antitubercular Efficacy and Molecular Targets

Derivatives of pyrimethamine, a 2,4-diamino-5-phenylpyrimidine, have been explored for their antimalarial activity, which shares some conceptual parallels with the search for antitubercular agents, as both target pathogenic microorganisms. nih.gov While direct evidence for the antitubercular efficacy of this compound is not prominent in the search results, the general class of pyrimidine derivatives continues to be a source of investigation for new antitubercular drugs due to their diverse biological activities. wisdomlib.org

Anticancer Activities and Related Molecular Targets

The development of novel anticancer agents is a primary focus of medicinal chemistry, and pyrimidine derivatives have emerged as a particularly fruitful area of research. wisdomlib.org

Modulation of Cellular Pathways

Derivatives of 2,4,5-trichloropyrimidine (B44654) have been identified as potent modulators of critical cellular signaling pathways. Specifically, certain compounds have demonstrated the ability to inhibit the JAK/STAT signaling pathway, which is integral to cellular proliferation, differentiation, and inflammation. One notable derivative, a 4-(phenylamino)pyrrolopyrimidine, has shown significant inhibitory activity against JAK2, a key enzyme in this pathway. This inhibition is crucial as the dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative disorders and inflammatory conditions. The structural basis for this inhibition lies in the pyrimidine core, which serves as a scaffold for designing targeted kinase inhibitors.

Anti-inflammatory Properties and Signaling Pathway Modulation

The anti-inflammatory potential of pyrimidine derivatives, including those related to this compound, has been a subject of significant research. These compounds can exert their effects through multiple mechanisms, primarily by targeting key enzymes and signaling molecules involved in the inflammatory cascade.

A range of pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. Studies have shown that modifications to the pyrimidine scaffold can yield compounds with significant COX-1 and COX-2 inhibitory activity. For instance, a series of 2-substituted-4,6-diphenyl-pyrimidine derivatives demonstrated noteworthy anti-inflammatory effects, with some compounds exhibiting activity comparable to the standard drug diclofenac. The mechanism of action is believed to involve the binding of the pyrimidine core to the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins.

In addition to COX inhibition, pyrimidine derivatives have been investigated for their ability to modulate the nitric oxide synthase (NOS) pathway. Overproduction of nitric oxide (NO) by inducible NOS (iNOS) is a hallmark of many inflammatory conditions. Research has indicated that certain pyrimidine-based compounds can effectively suppress the expression of iNOS and consequently reduce the production of NO in stimulated macrophages. This modulation of the NOS pathway represents a key aspect of their anti-inflammatory profile.

Central Nervous System (CNS) Activity and Receptor Selectivity

The versatile structure of the pyrimidine nucleus has also been exploited to develop agents with activity in the central nervous system (CNS). These derivatives have been designed to interact with specific neurotransmitter receptors, offering the potential for treating a variety of neurological and psychiatric disorders.

Derivatives of 2,4,5-trichloropyrimidine have been explored as ligands for serotonin (B10506) (5-HT) receptors, which are crucial targets for therapeutic intervention in conditions such as anxiety, depression, and psychosis. For example, a series of 4,6-diaryl-2-substituted-pyrimidine derivatives were synthesized and found to possess significant affinity for the 5-HT2A receptor. The selectivity of these compounds for specific 5-HT receptor subtypes is a key area of research, as it can lead to more targeted therapies with fewer side effects. The interaction with these receptors is thought to be mediated by the specific arrangement of substituents on the pyrimidine core, which allows for precise binding to the receptor's active site.

Antiprotozoal and Antimalarial Applications

The development of new antiprotozoal and antimalarial agents is a global health priority, and pyrimidine derivatives have emerged as a promising class of compounds in this area. Their mechanism of action often involves the inhibition of essential parasitic enzymes that are distinct from their human counterparts.

Research has demonstrated that various substituted pyrimidines exhibit potent activity against protozoan parasites such as Trypanosoma and Leishmania species. Furthermore, pyrimidine derivatives have been extensively studied for their antimalarial properties. These compounds can interfere with multiple stages of the parasite's life cycle. One of the primary targets for pyrimidine-based antimalarials is the dihydrofolate reductase (DHFR) enzyme, which is critical for parasite DNA synthesis. By inhibiting this enzyme, these compounds effectively halt the replication of the malaria parasite, Plasmodium falciparum. The efficacy of these derivatives is often enhanced through structural modifications that increase their selectivity for the parasitic enzyme over the human equivalent.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The exploration of this compound as a scaffold for developing new biologically active agents has led to extensive structure-activity relationship (SAR) studies. These investigations are crucial for understanding how chemical modifications to the core structure influence the compound's interactions with biological targets and, consequently, its therapeutic potential.

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives of the pyrimidine core is significantly influenced by the nature and position of various substituents. The three chlorine atoms on the this compound ring are particularly amenable to nucleophilic substitution, providing a versatile platform for introducing a wide array of functional groups.

Research into related pyrimidine derivatives has demonstrated that these modifications can dramatically alter the compound's efficacy and selectivity. For instance, in a series of 2,4,6-trisubstituted pyrimidines, the introduction of N-alkyl bromide derivatives was found to enhance anti-proliferative and cytotoxic activities against cancer cell lines. nih.gov The length of the alkyl chain was a critical determinant of this enhanced activity. nih.gov

Similarly, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a common pyrimidine core, have shown that specific substitutions can induce apoptosis in cancer cells. nih.gov For example, compounds with an alkylsulfanyl group at the C2 position and an N-alkyl group at the C4 position exhibited significant in-vitro cytotoxicity against various cancer cell lines. nih.gov

The table below summarizes the impact of different substituent modifications on the biological activity of pyrimidine derivatives, drawing parallels to the potential modifications of this compound.

Table 1: Impact of Substituent Modifications on Biological Activity of Pyrimidine Derivatives

| Core Structure | Position of Modification | Substituent | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 2,4,6-Trisubstituted Pyrimidine | N-alkylation | N-alkyl bromide | Enhanced anti-proliferative and cytotoxic effects | nih.gov |

| Pyrido[2,3-d]pyrimidine | C2 | Alkylsulfanyl | Significant in-vitro cytotoxicity | nih.gov |

Ligand-Target Binding Mode Analysis (e.g., Molecular Docking)

Molecular docking studies have been instrumental in elucidating the binding modes of pyrimidine derivatives with their respective biological targets. These computational techniques provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the ligand-receptor binding affinity.

For instance, in a study involving dihydropyrimidinone derivatives, molecular docking revealed that compounds with a chloromethyl group at the C6 position and a hydroxyphenyl group at the C4 position exhibited efficient binding to several breast cancer target proteins. uc.pt The analysis highlighted the formation of stable hydrogen bonds between the pyrimidine core and key amino acid residues within the active site of these proteins. uc.pt

Another study on 1,3,4-thiadiazole (B1197879) derivatives containing a pyrimidine moiety identified dihydrofolate reductase (DHFR) as a potential target. mdpi.com Molecular docking simulations showed that the pyrimidine derivative formed a strong complex with the DHFR active site, with a binding energy (ΔG) of -9.0 kcal/mol. mdpi.com The stability of this complex was attributed to the formation of multiple hydrogen bonds between the ligand and amino acid residues like Asp 21, Ser 59, and Tyr 22. mdpi.com

The following table presents key findings from molecular docking studies on various pyrimidine derivatives, offering a predictive framework for the potential binding interactions of functionalized this compound derivatives.

Table 2: Ligand-Target Binding Mode Analysis of Pyrimidine Derivatives

| Derivative Class | Biological Target | Key Interacting Residues | Binding Energy (ΔG) | Reference |

|---|---|---|---|---|

| Dihydropyrimidinones | Breast Cancer Target Proteins | Not specified | Not specified | uc.pt |

| 1,3,4-Thiadiazole-Pyrimidine | Dihydrofolate Reductase (DHFR) | Asp 21, Ser 59, Tyr 22 | -9.0 kcal/mol | mdpi.com |

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a lead compound while minimizing its undesirable characteristics. For derivatives of this compound, several strategies can be employed for lead optimization, guided by the SAR and molecular docking data.

One primary strategy involves the systematic modification of the substituents at the C2, C4, and C5 positions. By introducing a variety of functional groups with different electronic and steric properties, it is possible to fine-tune the compound's binding affinity and selectivity for its target. For example, replacing the chlorine atoms with different amine, ether, or thioether linkages can significantly alter the compound's biological profile.

Another key strategy is the application of bioisosteric replacement. This involves substituting certain functional groups with others that have similar physical and chemical properties, with the aim of improving pharmacokinetic or pharmacodynamic parameters. For instance, a carboxylic acid group could be replaced with a tetrazole ring to enhance metabolic stability.

Furthermore, computational tools can be leveraged to guide the optimization process. Quantitative Structure-Activity Relationship (QSAR) studies can be performed to build predictive models that correlate specific structural features with biological activity. uc.pt These models can then be used to design new derivatives with improved potency and a more favorable safety profile. The insights gained from molecular docking can also inform the design of new compounds with optimized interactions with the target protein, potentially leading to increased efficacy.

Environmental Behavior and Degradation Studies of 2,4,5 Trichloro 6 Ethylpyrimidine

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For 2,4,5-Trichloro-6-ethylpyrimidine, the key abiotic degradation pathways are expected to be photodegradation (degradation by light) and hydrolysis (reaction with water).

Photodegradation is a significant process for the breakdown of many chlorinated aromatic compounds in the environment. The absorption of ultraviolet (UV) or visible light can lead to the cleavage of carbon-chlorine bonds. For compounds structurally similar to this compound, such as other chlorinated pyridines and phenols, photodegradation proceeds through mechanisms like reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, and photo-hydroxylation, where a chlorine atom is replaced by a hydroxyl group.

Studies on the related compound 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a metabolite of the insecticide chlorpyrifos (B1668852), have shown that it undergoes rapid photolysis upon UV irradiation, leading to the release of chloride ions and the formation of various intermediate products, including dichlorodihydroxypyridine isomers. researchgate.net It is plausible that this compound would follow a similar photodegradation pathway, with the pyrimidine (B1678525) ring and its chlorine substituents being the primary sites of photochemical reaction. The ethyl group at the 6-position may also influence the rate and pathway of degradation.

Table 1: Potential Photodegradation Products of this compound (Hypothesized)

| Parent Compound | Potential Photodegradation Products | Degradation Mechanism |

|---|---|---|

| This compound | Dichloro-ethyl-pyrimidine isomers | Reductive Dechlorination |

| Chloro-dihydroxy-ethyl-pyrimidine isomers | Photo-hydroxylation |

Hydrolysis is the chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding water. For pyrimidine-based structures, the chlorine atoms attached to the ring are susceptible to hydrolysis, being replaced by hydroxyl groups.

Research on the hydrolysis of 2,4,5-trifluoropyrimidine (B103430) indicates that the halogen substituents on the pyrimidine ring can be replaced by hydroxyl groups to form compounds like 5-fluorouracil. google.com This suggests that this compound could undergo a stepwise hydrolysis, where the chlorine atoms are sequentially replaced by hydroxyl groups. The stability of the N-glycosylic bond in pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides has been shown to be greater than that of parent purine (B94841) nucleosides, indicating that the core pyrimidine structure can be relatively stable under certain conditions. rsc.org

The hydrolytic stability of this compound would likely be influenced by the pH of the water, with the reaction rate potentially increasing under more acidic or basic conditions. The transformation products would be various hydroxylated and dechlorinated pyrimidine derivatives.

Table 2: Predicted Hydrolytic Transformation Products of this compound

| Parent Compound | Predicted Transformation Products | Reaction Condition |

|---|---|---|

| This compound | 2,4-Dihydroxy-5-chloro-6-ethylpyrimidine | Stepwise Hydrolysis |

| 2,5-Dichloro-4-hydroxy-6-ethylpyrimidine | Stepwise Hydrolysis | |

| 4,5-Dichloro-2-hydroxy-6-ethylpyrimidine | Stepwise Hydrolysis |

Biotic Degradation Processes in Environmental Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.

Microorganisms can utilize a wide range of organic compounds as sources of carbon and energy. For chlorinated aromatic compounds, microbial degradation often involves initial enzymatic attacks that lead to dechlorination and ring cleavage.

Studies on the microbial degradation of the related compound 3,5,6-trichloro-2-pyridinol (TCP) have identified bacteria, such as Pseudomonas sp. and Micrococcus luteus, capable of using it as a sole carbon and energy source. researchgate.netnih.gov The degradation pathways for TCP have been shown to involve both hydrolytic-oxidative dechlorination and denitrification. nih.gov It is conceivable that microbial consortia in soil and water could also degrade this compound. The degradation would likely be initiated by dehalogenases or oxygenases that remove the chlorine atoms and open the pyrimidine ring.

The metabolites produced during the microbial degradation of this compound would depend on the specific microorganisms and the environmental conditions. Based on studies of similar compounds, potential metabolites could include hydroxylated and partially dechlorinated pyrimidine derivatives. For example, the degradation of chlorpyrifos leads to the formation of TCP, which is more persistent than the parent compound. researchgate.netnih.gov

Table 3: Potential Microbial Metabolites of this compound and Their Persistence (Hypothetical)

| Metabolite | Potential Formation Pathway | Estimated Persistence |

|---|---|---|

| Monochloro-ethyl-dihydroxypyrimidine | Hydrolytic Dechlorination | Low to Moderate |

| Dichloro-ethyl-hydroxypyrimidine | Hydrolytic Dechlorination | Moderate |

Environmental Fate Modeling and Predictive Approaches for Distribution and Persistence

In the absence of extensive experimental data, environmental fate models and quantitative structure-activity relationship (QSAR) models are valuable tools for predicting the distribution and persistence of chemicals in the environment. whiterose.ac.uknih.gov These models use the physicochemical properties of a compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to estimate its behavior in different environmental compartments like soil, water, and air.

For this compound, these models could be used to predict its potential for leaching into groundwater, volatilizing into the atmosphere, or adsorbing to soil and sediment particles. The persistence of the compound, often expressed as its half-life (the time it takes for half of the initial amount to degrade), can also be estimated. Given its chlorinated and aromatic structure, it is likely to have a moderate to high potential for persistence and bioaccumulation, similar to other organochlorine pesticides. illinois.edu However, without specific experimental data for this compound, these predictions remain theoretical.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,5-trifluoropyrimidine |

| 3,5,6-trichloro-2-pyridinol (TCP) |

| 5-fluorouracil |

| Chlorpyrifos |

| Dichloro-ethyl-pyrimidine isomers |

| Chloro-dihydroxy-ethyl-pyrimidine isomers |

| 2,4-Dihydroxy-5-chloro-6-ethylpyrimidine |

| 2,5-Dichloro-4-hydroxy-6-ethylpyrimidine |

| 4,5-Dichloro-2-hydroxy-6-ethylpyrimidine |

| 2-Hydroxy-4,5-dichloro-6-ethylpyrimidine |

| Monochloro-ethyl-dihydroxypyrimidine |

| Dichloro-ethyl-hydroxypyrimidine |

| Dichlorodihydroxypyridine isomers |

| Pseudomonas sp. |

| Micrococcus luteus |

Sorption and Mobility in Soil, Water, and Sediment Compartments

A comprehensive search of scientific databases and publicly available literature yielded no specific experimental or modeling studies on the sorption and mobility of this compound in soil, water, and sediment compartments.

Consequently, detailed research findings, data on its partitioning behavior (such as soil and sediment adsorption/desorption coefficients), and its potential for movement within and between these environmental matrices are not available. The environmental fate and transport characteristics of this specific compound have not been documented in the accessible scientific literature.

While general principles of environmental chemistry suggest that its high degree of chlorination and the presence of a pyrimidine ring structure will influence its environmental behavior, any specific claims about its sorption and mobility would be speculative without direct research. Information on related but distinct compounds, such as other chlorinated pesticides or different pyrimidine derivatives, cannot be reliably extrapolated to this compound without violating scientific accuracy.

Therefore, the creation of a detailed, data-driven article section on this topic is not possible at this time due to the absence of primary research data.

Table of Chemical Compounds

Since no detailed article content could be generated based on available data, a table of mentioned chemical compounds is not applicable.

Future Research Directions and Potential Applications

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of halogenated pyrimidines has traditionally relied on methods that can be harsh and environmentally taxing, often employing reagents like phosphorus oxychloride. google.com For instance, a patented method for preparing 2,4,5-trichloropyrimidine (B44654) involves reacting 5-chlorouracil (B11105) with thionyl chloride in dichloroethane, which, while effective, uses hazardous materials. google.com

Future research must prioritize the development of more sustainable and efficient synthetic pathways. Modern organic synthesis offers several promising avenues:

One-Pot, Multicomponent Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure, reducing waste and saving time. Methodologies for creating halogenated pyrazolo[1,5-a]pyrimidines through three-component reactions in water represent a significant step toward greener chemistry. nih.gov

Direct C-H Halogenation: Instead of building the ring with halogens already in place, direct and regioselective C-H halogenation on a pre-formed pyrimidine (B1678525) core is a more atom-economical approach. Recent advancements have demonstrated the C3 halogenation of pyrazolo[1,5-a]pyrimidines using safe and inexpensive potassium halides in water, a technique that could be adapted for other pyrimidine systems. rsc.org

Catalyst-Driven Processes: The use of novel catalysts, such as iridium or copper complexes, can enable regioselective syntheses under milder conditions. organic-chemistry.org For example, copper(II)-promoted amination of halogenated pyrimidines has shown high chemoselectivity, a principle that could be reversed or adapted for selective halogenation. organic-chemistry.org

The goal is to create scalable, environmentally benign processes that avoid harsh reagents and minimize solvent waste, making the synthesis of compounds like 2,4,5-Trichloro-6-ethylpyrimidine more practical for broader applications. nih.govrsc.org

Exploration of New Biological Targets and Therapeutic Areas

Halogenated pyrimidines are a cornerstone of medicinal chemistry, appearing in drugs with a wide range of therapeutic uses. mdpi.comnih.gov While this compound has not been extensively profiled, the activities of its structural relatives provide a clear roadmap for future biological investigation.

Pyrimidine derivatives are known to target a variety of biological entities, including:

Kinases: Many pyrimidine-based compounds function as inhibitors of protein kinases, such as Aurora kinases and Polo-like kinases, which are crucial regulators of cell division and frequent targets in cancer therapy. nih.gov

Reverse Transcriptase: The diarylpyrimidine (DAPY) family of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which includes marketed anti-HIV drugs, highlights the potent antiviral activity of this scaffold. nih.gov

Enzymes in DNA Synthesis: The ability of pyrimidine analogues to inhibit enzymes like dihydrofolate reductase (DHFR) and thymidylate synthetase is fundamental to their use as anticancer and antimicrobial agents. medwinpublishers.com

Radiosensitizers: The incorporation of halogenated pyrimidines like iododeoxyuridine into DNA has been shown to sensitize cells to radiation, suggesting a potential role in enhancing radiotherapy for cancer. nih.gov

Future research should involve screening this compound and its derivatives against these established targets. The specific substitution pattern—three chlorine atoms and an ethyl group—may confer unique selectivity or potency, potentially overcoming resistance mechanisms seen with existing drugs. nih.gov

Table 1: Reported Biological Activities of Structurally Related Halogenated Pyrimidines

| Compound Class | Biological Target/Activity | Therapeutic Area |

|---|---|---|

| Diarylpyrimidines (DAPYs) | HIV-1 Reverse Transcriptase | Antiviral (HIV/AIDS) nih.gov |

| 2,4-Diaminopyrimidines | Aurora Kinase, Polo-like Kinase | Anticancer nih.gov |

| 5-Halouracils | Radiosensitization | Oncology nih.gov |

| Substituted Pyrimidines | Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer medwinpublishers.com |

| Pyrazolo[1,5-a]pyrimidines | Anxiolytic Properties | Neurology rsc.org |

Advanced Materials Science Applications of Halogenated Pyrimidines

Beyond medicine, the unique electronic properties of the pyrimidine ring make it a valuable scaffold for materials science. The introduction of halogens and alkyl groups, as in this compound, significantly modifies these properties, opening doors to novel applications.

The π-deficient nature of the pyrimidine ring, combined with the electron-withdrawing effects of chlorine atoms, creates opportunities for designing materials with specific electronic and optical characteristics.

Organic Electronics: Halogenated N-heteroaromatic compounds are foundational components for creating complex organic molecules used in materials science. rsc.org Their stability and defined electronic structure make them candidates for semiconductors or components in organic light-emitting diodes (OLEDs).

Fluorophores and Chemosensors: Pyrazolo[1,5-a]pyrimidines have been developed as highly effective fluorophores with tunable photophysical properties. rsc.org The electronic structure, heavily influenced by substituents, allows for the rational design of molecules that can act as fluorescent probes or chemosensors for detecting specific analytes. rsc.orgmdpi.com

Future work could focus on synthesizing polymers or macrocycles from this compound building blocks. The regioselective replacement of its chlorine atoms allows for precise structural control, enabling the creation of advanced materials with tailored optical, electronic, or thermal properties.

Integration of Multiscale Computational and Experimental Methodologies for Comprehensive Understanding

A synergistic approach combining computational modeling and experimental validation is critical for accelerating the discovery and optimization of halogenated pyrimidines. This integrated methodology provides deep insights into molecular structure, properties, and reactivity, guiding rational design efforts.

Computational Chemistry: Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structures, ionization energies, and spectroscopic properties of halogenated pyrimidines. rsc.orgtandfonline.com These calculations can rationalize the effects of different halogen substitutions on the molecule's orbitals and predict how it will interact with biological targets or function in a material. nih.gov

Advanced Spectroscopy: Experimental methods provide the ground truth for theoretical models. Techniques such as Ultraviolet Photoelectron Spectroscopy (UPS), X-ray Photoemission Spectroscopy (XPS), and Near Edge X-ray Absorption Fine Structure (NEXAFS) offer detailed information about the electronic states and local chemical environment within the molecule. tandfonline.comnih.govacs.org Comparing experimental spectra with TD-DFT calculations has proven effective in characterizing the excited states of halogenated pyrimidines. rsc.org

By integrating these approaches, researchers can build a comprehensive model of this compound. This "digital twin" can be used to screen for potential biological activity, predict reactivity in novel synthetic routes, and design new materials with desired properties before committing to resource-intensive laboratory work.

Table 2: Integrated Methodologies for Halogenated Pyrimidine Research

| Methodology Type | Specific Technique | Information Gained |

|---|---|---|

| Computational | Density Functional Theory (DFT) | Ground-state electronic structure, reaction mechanisms, molecular orbital energies rsc.orgacs.org |

| Time-Dependent DFT (TD-DFT) | Excited states, prediction of UV-Vis absorption spectra rsc.orgrsc.org | |

| Experimental | X-ray Photoemission Spectroscopy (XPS) | Inner shell ionization energies, electronic screening effects acs.org |

| UV Photoelectron Spectroscopy (UPS) | Valence electronic structure, vertical ionization energies tandfonline.com | |

| Near Edge X-ray Absorption (NEXAFS) | Inner shell excitations, local electronic and geometric structure nih.gov |

Q & A

Q. What safety protocols are essential when handling 2,4,5-Trichloro-6-ethylpyrimidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Ventilation: Conduct reactions in glove boxes if toxic vapors (e.g., chlorine byproducts) are generated .

- Waste Disposal: Segregate halogenated waste and use certified disposal services to avoid environmental contamination .

- Incompatibilities: Avoid contact with oxidizing agents (e.g., peroxides) to prevent unintended reactions .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

- Chlorination of Pyrimidine Precursors: React 6-ethylpyrimidine derivatives with chlorinating agents (e.g., POCl₃) under reflux (3–6 hours, 110–120°C). Use catalytic dimethylformamide (DMF) to enhance reactivity .

- Stepwise Functionalization: Introduce ethyl groups via Friedel-Crafts alkylation before chlorination to avoid steric hindrance .

- Purification: Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate) .

Q. How do solubility properties influence purification strategies for this compound?

Methodological Answer:

- Solvent Selection: The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in NaOH solutions (pH >10) due to deprotonation of acidic hydrogens .

- Recrystallization: Use ethanol or acetone for high-purity crystals. Monitor cooling rates to avoid oiling out.

- Chromatography: Optimize mobile phase polarity (e.g., 3:1 hexane:ethyl acetate) to balance retention and resolution .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify ethyl group signals (δ ~1.2 ppm for CH₃, δ ~2.5 ppm for CH₂) and aromatic protons (δ ~8.5 ppm) .

- Mass Spectrometry (MS): Look for molecular ion peaks (M⁺) matching the molecular weight (C₆H₅Cl₃N₂: ~221.5 g/mol) and isotopic Cl patterns .

- IR Spectroscopy: Confirm C-Cl stretches (550–850 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve chlorination efficiency in this compound synthesis?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or DMF to accelerate POCl₃-mediated chlorination .

- Temperature Gradients: Perform kinetic studies at 80°C, 100°C, and 120°C to identify optimal exothermic control.

- Reagent Ratios: Vary POCl₃:precursor ratios (1:1 to 3:1) and monitor yields via HPLC .

Experimental Conditions Table:

| Reagent | Role | Optimal Ratio | Temperature | Time | Yield Range |

|---|---|---|---|---|---|

| POCl₃ | Chlorinating agent | 2.5:1 | 110°C | 4 h | 65–75% |

| DMF | Catalyst | 0.1 eq | 110°C | 4 h | 75–85% |

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare NMR, MS, and IR datasets to resolve ambiguities (e.g., overlapping peaks) .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental data .

- Iterative Analysis: Repeat syntheses to isolate intermediates and verify spectral consistency .

Q. What mechanistic insights guide the regioselective functionalization of this compound?

Methodological Answer:

- Electronic Effects: Chlorine atoms at positions 2,4,5 act as electron-withdrawing groups, directing nucleophilic attacks to the less hindered C6 ethyl group.

- Steric Considerations: Use bulky reagents (e.g., tert-butyl amines) to selectively modify accessible positions .

- Kinetic vs. Thermodynamic Control: Monitor reaction times to favor kinetic products (e.g., shorter times for mono-substitution) .

Q. What strategies enhance the bioactivity of this compound derivatives in antimicrobial assays?

Methodological Answer:

- Scaffold Modification: Introduce sulfhydryl (-SH) or amino (-NH₂) groups at C4/C5 to improve membrane permeability .

- Structure-Activity Relationship (SAR): Test halogen replacements (e.g., F for Cl) to balance lipophilicity and toxicity .

- In Silico Screening: Use molecular docking (e.g., AutoDock) to predict binding affinities for bacterial enzyme targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.